

# An In-depth Technical Guide to 1-(2-Hydroxy-3-methylphenyl)ethanone

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## Compound of Interest

Compound Name: 1-(2-Hydroxy-3-methylphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the basic properties, synthesis, and spectral characteristics of the aromatic ketone, **1-(2-Hydroxy-3-methylphenyl)ethanone**. This document is intended to serve as a valuable resource for professionals in research and drug development.

## Chemical Identity and Physical Properties

**1-(2-Hydroxy-3-methylphenyl)ethanone**, also known as 2'-Hydroxy-3'-methylacetophenone, is an organic compound with the chemical formula  $C_9H_{10}O_2$ . It is a substituted phenol and a ketone, featuring a hydroxyl group and a methyl group on the phenyl ring, ortho and meta to the acetyl group, respectively.

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	1-(2-Hydroxy-3-methylphenyl)ethanone
Common Name	2'-Hydroxy-3'-methylacetophenone
CAS Number	699-91-2[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub> [1]
Molecular Weight	150.17 g/mol [1]
SMILES	<chem>CC1=C(C(=O)C)C=CC=C1O</chem>
InChI	InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	Liquid (at 20°C)	AKSci[2]
Boiling Point	238 °C	ChemBK[3]
Density	1.106 g/cm <sup>3</sup>	ChemBK[3]
Flash Point	97 °C	ChemBK[3]
Purity	Typically ≥95%	Aribo Biotechnology, AKSci[2]
Storage	Store long-term in a cool, dry place	AKSci[2]

## Synthesis Protocol: Fries Rearrangement of o-Cresyl Acetate

A common and effective method for the synthesis of hydroxyaryl ketones is the Fries rearrangement. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid. For the synthesis of **1-(2-Hydroxy-3-methylphenyl)ethanone**, the starting material is o-cresyl acetate.

## Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of hydroxyacetophenones using p-toluenesulfonic acid (PTSA) as an eco-friendly catalyst.

Materials:

- o-Cresyl acetate (o-tolyl acetate)
- p-Toluenesulfonic acid (PTSA)
- Ice-cold water
- Round bottom flask
- Oil bath
- Stirring apparatus
- Steam distillation apparatus

Procedure:

- In a 100 mL round bottom flask, place 10g (0.066 mol) of o-tolyl acetate.
- Add 8g (0.048 mol) of p-toluenesulfonic acid to the flask.
- Heat the reaction mixture in an oil bath to a temperature of 90-120 °C.
- Maintain stirring and heating for 30 minutes.
- After 30 minutes, pour the reaction mixture into ice-cold water with vigorous stirring. This will result in a mixture of 2-hydroxy-3-methylacetophenone (liquid) and 4-hydroxy-3-methylacetophenone (solid).
- The desired ortho-isomer, **1-(2-hydroxy-3-methylphenyl)ethanone**, is isolated from the mixture by steam distillation. The reported yield for this procedure is 75%.

## Spectroscopic Data

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides insight into the hydrogen environments within the molecule. The following data has been reported for **1-(2-Hydroxy-3-methylphenyl)ethanone** in  $\text{CDCl}_3$ :

Table 3:  $^1\text{H}$  NMR Chemical Shifts

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
12.05	s	1H	-OH
6.50-8.10	m	3H	Ar-H
2.59-2.63	s	3H	-COCH <sub>3</sub>
2.24-2.30	s	3H	Ar-CH <sub>3</sub>

Note: The broad multiplet for the aromatic protons suggests a complex splitting pattern.

### Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. While experimental data for this specific isomer is not readily available, a predicted spectrum would show the following characteristic absorption bands:

- $\sim 3400\text{ cm}^{-1}$  (broad): O-H stretching vibration of the phenolic hydroxyl group.
- $\sim 3000\text{-}3100\text{ cm}^{-1}$ : C-H stretching vibrations of the aromatic ring.
- $\sim 2900\text{-}3000\text{ cm}^{-1}$ : C-H stretching vibrations of the methyl groups.
- $\sim 1650\text{ cm}^{-1}$ : C=O stretching vibration of the ketone.
- $\sim 1500\text{-}1600\text{ cm}^{-1}$ : C=C stretching vibrations within the aromatic ring.
- $\sim 1200\text{-}1300\text{ cm}^{-1}$ : C-O stretching vibration of the phenol.

## Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structure. The predicted mass spectrum would exhibit:

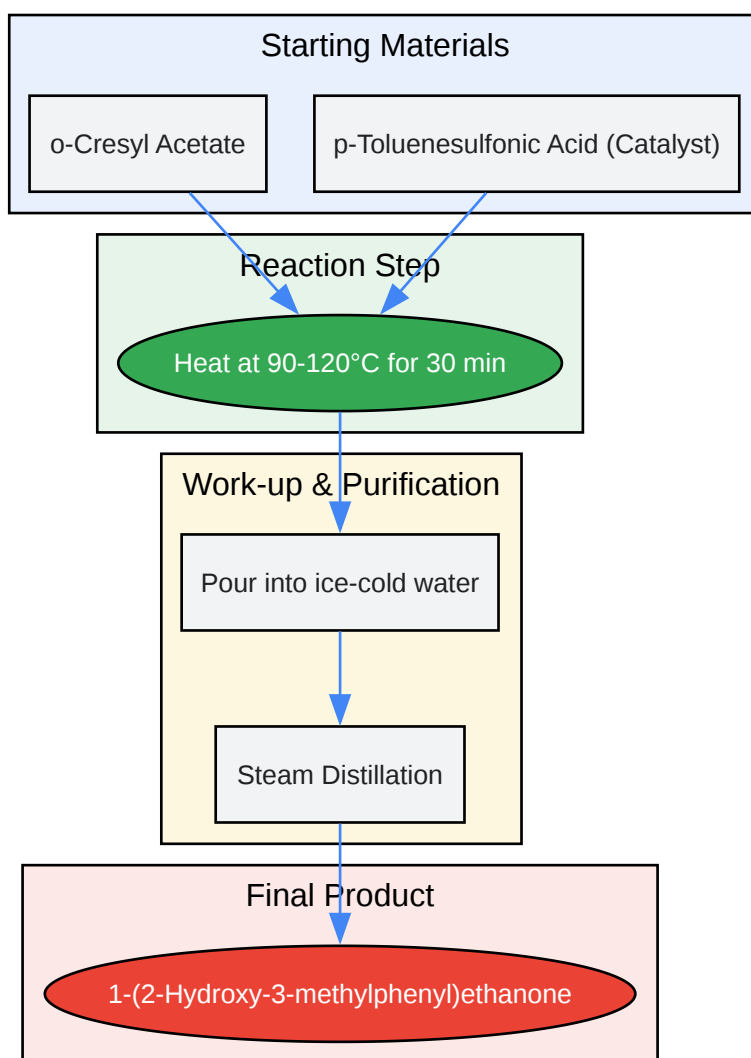
- Molecular Ion Peak ( $M^+$ ): at  $m/z = 150$ , corresponding to the molecular weight of the compound.
- Major Fragment Ion: at  $m/z = 135$ , resulting from the loss of a methyl group ( $[M-CH_3]^+$ ). This is a common fragmentation pattern for acetophenones.

## Visualizations

### Chemical Structure

Caption: Chemical structure of **1-(2-Hydroxy-3-methylphenyl)ethanone**.

## Synthesis Workflow: Fries Rearrangement



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Caption: Workflow for the synthesis of **1-(2-Hydroxy-3-methylphenyl)ethanone**.

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## References

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- 3. MiMeDB: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342) [mimedb.org]
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